molecular formula C14H19NO2 B044587 Paniculidine B CAS No. 97399-94-5

Paniculidine B

Cat. No. B044587
CAS RN: 97399-94-5
M. Wt: 233.31 g/mol
InChI Key: FGYVMFMFZWJGDY-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of Paniculidine B has been demonstrated through several approaches, reflecting the compound's complexity and the innovation in synthetic organic chemistry. Selvakumar and Rajulu (2004) reported an efficient total synthesis based on the novel methodology for the preparation of 1-methoxyindoles, achieving Paniculidine B in high yield from a precursor in only two steps (Selvakumar & Rajulu, 2004). Another notable synthesis approach by Tseng et al. (2017) featured a combined Tamaru allylation/olefin cross-metathesis sequence for the regiocontrolled synthesis of prenylindole intermediates, leading to Paniculidine B (Tseng et al., 2017).

Molecular Structure Analysis

The molecular structure of Paniculidine B has been elucidated through spectroscopic and chemical evidence. Studies have focused on the stereochemistry and functional group positioning within the molecule, crucial for understanding its reactivity and interactions. These structural insights are foundational for synthesizing and modifying Paniculidine B and related compounds.

Chemical Reactions and Properties

Paniculidine B's chemical reactions primarily involve its functional groups, such as methoxyindoles and prenylindoles. The compound's reactivity is influenced by its unique structure, enabling specific transformations that lead to various derivatives and analogs. These chemical properties are essential for exploring Paniculidine B's potential in synthetic and medicinal chemistry.

Physical Properties Analysis

The physical properties of Paniculidine B, including solubility, melting point, and optical rotation, are determined by its molecular structure. These properties are crucial for its characterization, handling, and application in chemical synthesis. The detailed physical properties are often reported alongside synthetic procedures to aid in compound identification and purity assessment.

Chemical Properties Analysis

Paniculidine B's chemical properties, such as acidity, basicity, and reactivity towards different reagents, are key to its functionalization and application in organic synthesis. Understanding these properties enables chemists to manipulate Paniculidine B for the synthesis of targeted molecules and to explore its potential as a precursor in organic synthesis.

References

Scientific Research Applications

  • Paniculidine B has been synthesized through a combined Tamaru Allylation/Olefin Cross-Metathesis approach. This synthesis is significant for the regiocontrolled synthesis of prenylindole intermediates and 2-methylcarbazole, indicating its potential in chemical synthesis processes (Tseng et al., 2017).

  • It is being studied for its effectiveness in the pharmacotherapeutic management of panic-agoraphobic patients. Paniculidine B is one of several drug classes explored in this context (Cassano et al., 1988).

  • The compound is used as an antidepressant in treating anxiety disorders, including generalized anxiety disorder, complex phobias, and mixed anxiety-depressive disorders (Offidani et al., 2013).

  • Paniculidine B exhibits a range of pharmacological activities such as anti-tumor, antiviral, and immunosuppressive effects. These diverse activities highlight its potential in various therapeutic areas (Li et al., 2021).

  • The compound is a new 3-prenylindole isolated from the root bark of Murraya paniculata, suggesting its natural origin and potential for natural product-based drug discovery (Kinoshita et al., 1989).

  • Paniculidine B can be synthesized efficiently using novel methodologies for 1-methoxyindoles, making it more accessible for research and potential applications (Selvakumar & Rajulu, 2004).

Safety And Hazards

When handling Paniculidine B, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVMFMFZWJGDY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CN(C2=CC=CC=C21)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CN(C2=CC=CC=C21)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262957
Record name (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paniculidine B

CAS RN

97399-94-5
Record name (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97399-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Selvakumar, GG Rajulu - The Journal of Organic Chemistry, 2004 - ACS Publications
… basic H 2 O 2 smoothly afforded paniculidine B (2) in good yield. … of the carbaldehyde 10 to paniculidine B (2) earlier in the … In the end, paniculidine B (2) was converted to paniculidine …
Number of citations: 28 pubs.acs.org
M Somei, H Ohnishi - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
TOTAL SYNTHESIS OF (±)-PANICULIDINE B … TOTAL SYNTHESIS OF (±)-PANICULIDINE B … The first synthesis of (±)-paniculidine B is achieved from 2-nitrotoluene in seven steps …
Number of citations: 17 www.jstage.jst.go.jp
YL Tseng, MC Liang, IC Chen, YK Wu - Synlett, 2018 - thieme-connect.com
… In 1985, Somei and Ohnishi achieved the first total synthesis of racemic paniculidine B (1) in seven steps; the route involves the use of a modified Heck reaction[7] for the introduction of …
Number of citations: 5 www.thieme-connect.com
BA Czeskis, AM Moissenkov - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Monochiral prenylindoles paniculidine A (1) and paniculidine B (2) were recently isolated … Accordingly, the absolute R-configuration of the natural paniculidine A and paniculidine B is …
Number of citations: 11 pubs.rsc.org
T Kinoshita, S Tatara, U Sankawa - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
… From these data paniculidine B was postulated as a 1-methoxyindole. The results of the … family, including Murraya Species,17) paniculidine B is the first 1-methoxyindole so far isolated …
Number of citations: 34 www.jstage.jst.go.jp
T Kinoshita, S Tatara, FC Ho, U Sankawa - Phytochemistry, 1989 - Elsevier
… was synthesized in a racemic form [22], which was identified with paniculidine B in the IR, ‘H … The isolation of paniculidine B is of significance as the only naturally occurring prenylated …
Number of citations: 49 www.sciencedirect.com
N Selvakumar, MK Khera, BY Reddy, D Srinivas… - Tetrahedron letters, 2003 - Elsevier
… compound having no substituent in the 2-position and converting such material to the other natural products having a 1-methoxyindole skeleton, particularly paniculidine B 2, is currently …
Number of citations: 28 www.sciencedirect.com
XT Wang, KW Zeng, MB Zhao, PF Tu, J Li… - Journal of Asian natural …, 2018 - Taylor & Francis
… The NMR spectroscopic data of 1 were similar to those of paniculidine B (5) [Citation1]. The main difference between these two compounds is the methoxy group in 5 shifts from the …
Number of citations: 11 www.tandfonline.com
OB Pongtuluran, I Rosidah… - … for Health Research …, 2023 - atlantis-press.com
Depleting collagen in the skin due to the appearance of the collagenase enzyme is one of the causes of aging. The objective of this study was to predict the effectiveness of some …
Number of citations: 2 www.atlantis-press.com
Z Yun, R Cheng, J Sun… - Advanced Synthesis & …, 2018 - Wiley Online Library
… For instances, 9-methoxycarbazole-3-carbaldehyde, isolated from Murraya euchrestifolia HAYATA (Rutaceae),1b paniculidine B, isolated from Murraya paniculata (Linn.) Jack,2 and …
Number of citations: 13 onlinelibrary.wiley.com

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